

An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-(benzyloxy)-5-hydroxybenzoate

Cat. No.: B041502

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CAS Number: 54915-31-0

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-(benzyloxy)-5-hydroxybenzoate**, a significant intermediate in the synthesis of pharmacologically active molecules. This document collates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via selective benzylation, and discusses its spectral characteristics. Notably, this compound serves as a key building block in the development of glucokinase activators, such as GKA 50.^[1] Due to the limited availability of direct experimental data, this guide combines reported information with well-established principles of organic chemistry to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Methyl 3-(benzyloxy)-5-hydroxybenzoate (CAS No. 54915-31-0) is a substituted aromatic ester that has garnered attention primarily as a crucial intermediate in medicinal chemistry. Its structure, featuring a selectively protected dihydroxybenzene moiety, makes it a versatile precursor for the synthesis of more complex molecules. A notable application is its use in the preparation of GKA 50, a glucokinase activator, highlighting its relevance in the development of therapeutics for metabolic disorders.^[1] This guide aims to consolidate the available technical information and provide a detailed framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is presented in Table 1.

Table 1: Physicochemical Data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 54915-31-0 | In-house Data |
| Molecular Formula | C ₁₅ H ₁₄ O ₄ | In-house Data |
| Molecular Weight | 258.27 g/mol | In-house Data |
| IUPAC Name | methyl 3-(benzyloxy)-5-hydroxybenzoate | In-house Data |
| Synonyms | 3-Benzyl-5-hydroxybenzoic Acid Methyl Ester | [1] |
| Physical Form | Solid (predicted) | In-house Data |

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not extensively reported, a plausible and efficient method involves the selective mono-benzylation of methyl 3,5-dihydroxybenzoate. The following protocol is based on established Williamson ether synthesis methodologies for phenolic compounds.

Experimental Protocol: Selective Benzylation of Methyl 3,5-dihydroxybenzoate

Objective: To synthesize **Methyl 3-(benzyloxy)-5-hydroxybenzoate** by reacting methyl 3,5-dihydroxybenzoate with one equivalent of benzyl bromide.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---------------------------------|--|----------------------|------------|
| Methyl 3,5-dihydroxybenzoate | C ₈ H ₈ O ₄ | 168.15 | 2150-44-9 |
| Benzyl Bromide | C ₇ H ₇ Br | 171.04 | 100-39-0 |
| Potassium Carbonate (anhydrous) | K ₂ CO ₃ | 138.21 | 584-08-7 |
| Acetone (anhydrous) | C ₃ H ₆ O | 58.08 | 67-64-1 |
| Ethyl acetate | C ₄ H ₈ O ₂ | 88.11 | 141-78-6 |
| Hexane | C ₆ H ₁₄ | 86.18 | 110-54-3 |
| Deionized Water | H ₂ O | 18.02 | 7732-18-5 |
| Anhydrous Sodium Sulfate | Na ₂ SO ₄ | 142.04 | 7757-82-6 |

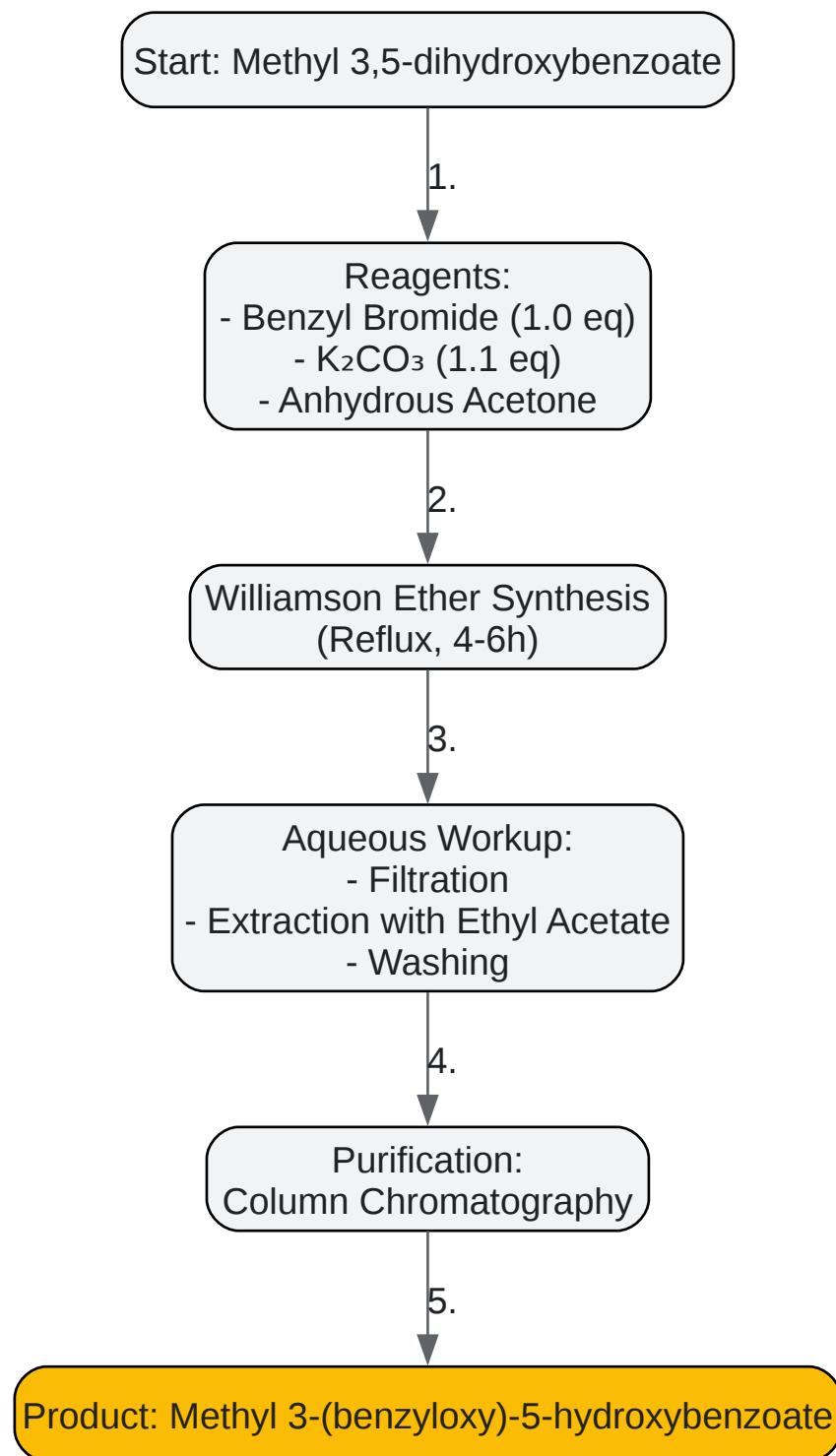
Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.1 eq), and anhydrous acetone (10 volumes).
- Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the phenoxide.
- Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
- Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

- Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Expected Outcome:

The reaction is expected to yield a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and unreacted starting material. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the mono-benzylated product. Purification by column chromatography is essential to isolate the target compound.

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Synthetic workflow for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**.

Spectral Data

Disclaimer: Experimental spectral data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

Table 2: Predicted ¹H NMR Data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~7.45-7.30 | m | 5H | Phenyl protons of the benzyl group |
| ~7.10 | t | 1H | Aromatic proton (H-4) |
| ~6.80 | t | 1H | Aromatic proton (H-2 or H-6) |
| ~6.70 | t | 1H | Aromatic proton (H-6 or H-2) |
| ~5.50 | s | 1H | Phenolic hydroxyl proton (-OH) |
| ~5.10 | s | 2H | Benzylic protons (-OCH ₂ Ph) |
| ~3.90 | s | 3H | Methyl ester protons (-COOCH ₃) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Table 3: Predicted ¹³C NMR Data for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~167.0 | Carbonyl carbon (-C=O) |
| ~159.5 | Aromatic carbon attached to benzyloxy group (C-3) |
| ~156.0 | Aromatic carbon attached to hydroxyl group (C-5) |
| ~136.5 | Quaternary aromatic carbon of benzyl group |
| ~132.0 | Quaternary aromatic carbon of benzoate ring (C-1) |
| ~128.8 | Aromatic carbons of benzyl group (ortho/para) |
| ~128.2 | Aromatic carbons of benzyl group (meta) |
| ~108.5 | Aromatic carbon (C-4) |
| ~108.0 | Aromatic carbon (C-2) |
| ~102.0 | Aromatic carbon (C-6) |
| ~70.5 | Benzyllic carbon (-OCH ₂ Ph) |
| ~52.5 | Methyl ester carbon (-COOCH ₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands:

Table 4: Predicted IR Absorption Bands for **Methyl 3-(benzyloxy)-5-hydroxybenzoate**

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|-------------|--------------------|
| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3030 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (methyl) |
| ~1715 | C=O stretch | Ester carbonyl |
| ~1600, 1580 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester and Ether |
| ~1150 | C-O stretch | Phenol |

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak $[M]^+$ would be observed at $m/z = 258$. Key fragmentation patterns would likely involve:

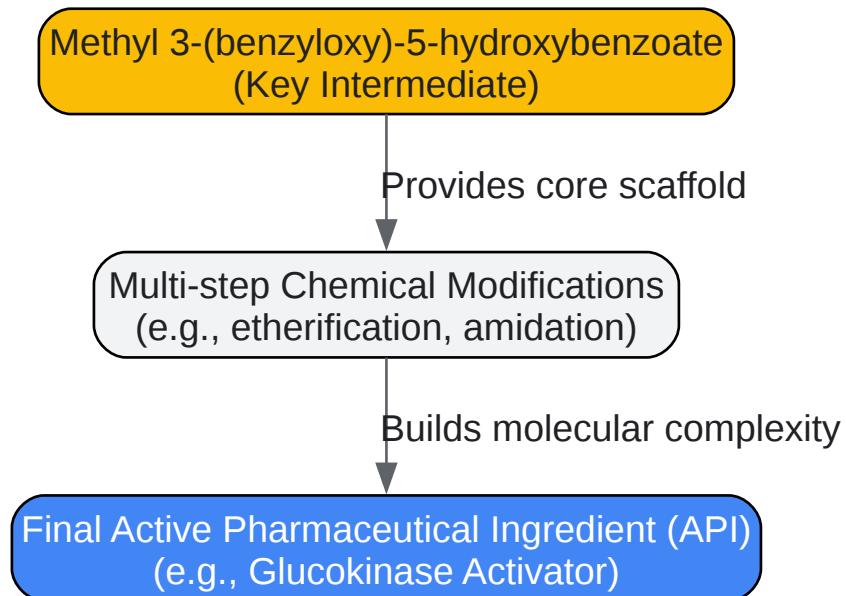
- Loss of the methoxy group (-OCH₃): $[M - 31]^+$ at $m/z = 227$.
- Loss of the carboxyl methyl group (-COOCH₃): $[M - 59]^+$ at $m/z = 199$.
- Cleavage of the benzyl group: A prominent peak at $m/z = 91$ corresponding to the tropylium ion $[C_7H_7]^+$.
- Loss of the benzyloxy group (-OCH₂Ph): $[M - 107]^+$ at $m/z = 151$.

Applications in Drug Development

Methyl 3-(benzyloxy)-5-hydroxybenzoate is a documented intermediate in the synthesis of the glucokinase activator GKA 50.^[1] Glucokinase activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. They work by enhancing the activity of the glucokinase enzyme, which plays a crucial role in glucose metabolism in the pancreas and liver.

The structure of **Methyl 3-(benzyloxy)-5-hydroxybenzoate** provides a scaffold that can be further elaborated to produce complex molecules with desired biological activities. The

presence of a free hydroxyl group allows for subsequent chemical modifications, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.



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Role as a key intermediate in multi-step API synthesis.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for **Methyl 3-(benzyloxy)-5-hydroxybenzoate** is not widely available. The following information is based on the safety data for structurally related compounds such as methyl 3-hydroxybenzoate and should be used as a guideline only. A thorough risk assessment should be conducted before handling this chemical.

Hazard Statements (Predicted):

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements (Recommended):

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/eye protection/face protection.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF ON SKIN: Wash with plenty of soap and water.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Methyl 3-(benzyloxy)-5-hydroxybenzoate is a valuable chemical intermediate with demonstrated utility in the synthesis of glucokinase activators. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic protocol, and its expected spectral characteristics. While a lack of direct experimental data necessitates a degree of inference, the information presented herein serves as a robust starting point for researchers and drug development professionals working with this compound. Further experimental validation of the predicted data is encouraged to build upon the foundation laid out in this guide.

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References

- 1. 483 - USA Chemical Suppliers [americanchemicalsuppliers.com]
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